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Compound of Interest

Compound Name:
((3-

Chloropropoxy)methyl)benzene

Cat. No.: B040824 Get Quote

A Comparative Guide to the Spectroscopic Data of ((3-Chloropropoxy)methyl)benzene and

its Analogues

For researchers, scientists, and drug development professionals, a thorough understanding of

the spectroscopic characteristics of chemical compounds is paramount for structure

elucidation, purity assessment, and quality control. This guide provides a comparative analysis

of the spectroscopic data for ((3-chloropropoxy)methyl)benzene and its bromo- and iodo-

analogues. The data presented is a collation of experimental and predicted values from various

sources.

Molecular Properties
A fundamental starting point for any spectroscopic analysis is the confirmation of the molecular

formula and weight.
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Compound Molecular Formula Molecular Weight ( g/mol )

((3-

Chloropropoxy)methyl)benzen

e

C₁₀H₁₃ClO 184.66[1]

((3-

Bromopropoxy)methyl)benzen

e

C₁₀H₁₃BrO 229.12[2]

((3-

Iodopropoxy)methyl)benzene
C₁₀H₁₃IO 276.11

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Below is a comparison of the predicted ¹H and ¹³C NMR spectral data for ((3-
chloropropoxy)methyl)benzene and its analogues. Chemical shifts (δ) are reported in parts

per million (ppm).

¹H NMR Data

Assignment

((3-
Chloroprop
oxy)methyl)
benzene
(Predicted)

((3-
Bromoprop
oxy)methyl)
benzene
(Predicted)

((3-
Iodopropox
y)benzene
(Experiment
al/Predicted
)

Multiplicity Integration

Ar-H ~7.25-7.35 ~7.25-7.35 ~6.90-7.35[3] m 5H

O-CH₂-Ar ~4.50 ~4.50 ~4.50 s 2H

O-CH₂-CH₂ ~3.65 ~3.60 ~4.13[3] t 2H

CH₂-X

(Cl,Br,I)
~3.60 ~3.50 ~3.30-3.40[3] t 2H

CH₂-CH₂-CH₂ ~2.05 ~2.10 ~2.20-2.30[3] p 2H
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¹³C NMR Data

Assignment

((3-
Chloropropoxy)met
hyl)benzene
(Predicted)

((3-
Bromopropoxy)met
hyl)benzene
(Predicted)

((3-
Iodopropoxy)benze
ne (Predicted)

Ar C-O ~138 ~138 ~138

Ar C-H (ipso) ~128.5 ~128.5 ~128.5

Ar C-H (ortho) ~127.8 ~127.8 ~127.8

Ar C-H (para) ~127.6 ~127.6 ~127.6

O-CH₂-Ar ~73 ~73 ~73

O-CH₂-CH₂ ~68 ~68 ~68

CH₂-X (Cl,Br,I) ~41 ~30 ~5-15[3]

CH₂-CH₂-CH₂ ~32 ~32 ~32

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

following table summarizes the expected characteristic absorption bands.
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Functional
Group

Vibration Mode

((3-
Chloropropoxy
)methyl)benze
ne (Predicted)
(cm⁻¹)

((3-
Bromopropoxy
)methyl)benze
ne (Predicted)
(cm⁻¹)

((3-
Iodopropoxy)b
enzene
(Predicted)
(cm⁻¹)

C-H (aromatic) Stretching 3050-3150 3050-3150 3050-3150[4]

C-H (aliphatic) Stretching 2850-3000 2850-3000 2850-3000[3][4]

C=C (aromatic) Stretching 1450-1600 1450-1600 1450-1600[4]

C-O (ether) Stretching 1000-1300 1000-1300 1000-1300[3][4]

C-Cl Stretching 600-800 - -

C-Br Stretching - 500-600 -

C-I Stretching - - 500-600[3][4]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound, which aids in structural elucidation.

Fragment
((3-
Chloropropoxy)met
hyl)benzene (m/z)

((3-
Bromopropoxy)met
hyl)benzene (m/z)

((3-
Iodopropoxy)benze
ne (m/z)

[M]⁺ 184/186 228/230 276

[M-CH₂CH₂CH₂X]⁺ 91 91 91

[C₆H₅CH₂]⁺ 91 91 91

[M-X]⁺ 149 149 149

[C₆H₅]⁺ 77 77 77[4]

Experimental Protocols
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The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR

spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2

seconds, and an appropriate number of scans (e.g., 16-64) to achieve a satisfactory signal-

to-noise ratio.[4]

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the

lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more)

and a longer relaxation delay (e.g., 2-5 seconds) are generally required.[4] Proton

decoupling is typically used to simplify the spectrum to show a single peak for each unique

carbon atom.[4]

Data Processing: Process the raw data by applying Fourier transformation, phasing, and

baseline correction. Calibrate the chemical shift axis using the residual solvent peak as an

internal reference.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used by placing a small amount of the sample directly

onto the ATR crystal.[4]

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer,

typically over a range of 4000-400 cm⁻¹.[4] A background spectrum should be collected and

subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and

water.[4]

Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, this can be achieved via direct injection or through a gas

chromatography (GC) column for separation prior to analysis (GC-MS).

Ionization: Utilize a suitable ionization technique. Electron Impact (EI) is a common hard

ionization method that provides detailed fragmentation patterns. Softer ionization techniques

like Electrospray Ionization (ESI) can also be used, which often help in identifying the

molecular ion peak.[4]

Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions

based on their mass-to-charge ratio (m/z). A detector then records the abundance of each

ion to generate the mass spectrum.[4]

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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